tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate

regioisomer verification CAS registry ambiguity imidazole substitution pattern

tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate (CAS 948552-00-9) is a synthetic Nα-Boc-protected histidinol derivative belonging to the class of imidazole-containing chiral 1,2-amino alcohols. Its systematic IUPAC name is 1,1-dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate, with a molecular formula of C₁₁H₁₉N₃O₃ and a molecular weight of 241.29 g/mol.

Molecular Formula C11H19N3O3
Molecular Weight 241.29 g/mol
CAS No. 948552-00-9
Cat. No. B6612627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate
CAS948552-00-9
Molecular FormulaC11H19N3O3
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN=CN1)CO
InChIInChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-9(6-15)4-8-5-12-7-13-8/h5,7,9,15H,4,6H2,1-3H3,(H,12,13)(H,14,16)
InChIKeyGUCQAQRQOPBPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate (CAS 948552-00-9): A Regiochemically Defined Boc-Histidinol Building Block for Peptide and Medicinal Chemistry


tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate (CAS 948552-00-9) is a synthetic Nα-Boc-protected histidinol derivative belonging to the class of imidazole-containing chiral 1,2-amino alcohols. Its systematic IUPAC name is 1,1-dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate, with a molecular formula of C₁₁H₁₉N₃O₃ and a molecular weight of 241.29 g/mol [1]. The compound exists as a racemic (DL) mixture with one undefined stereocenter and is characterized by a primary alcohol terminus paired with a Boc-protected secondary amine, making it a versatile intermediate for solid-phase peptide synthesis, histidine-containing peptidomimetics, and medicinal chemistry scaffold elaboration [2]. Critically, CAS 948552-00-9 is registered under CAS Common Chemistry as the 5‑yl regioisomer; the 4‑yl regioisomer with defined (S)-stereochemistry is separately catalogued under CAS 198471‑95‑3, highlighting the procurement necessity of verifying regioisomeric identity when sourcing this building block [1].

Why Generic Substitution Fails for tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate (CAS 948552-00-9): Regioisomer Ambiguity, Stereochemical Identity, and Functional-Group Selection


Superficial interchange of in-class N-Boc-histidinol derivatives is undermined by three orthogonal differentiation axes: regioisomerism, stereochemistry, and imidazole‑ring protection state. First, CAS 948552‑00‑9 is officially indexed by CAS Common Chemistry as the imidazol‑5‑yl regioisomer, whereas the 4‑yl congener is catalogued under CAS 198471‑95‑3; these regioisomers are not chromatographically or biologically equivalent despite sharing the same molecular formula and exact mass [1]. Second, the compound is supplied as a racemic (DL) mixture with an undefined stereocenter, while the (S)-enantiomer (CAS 198471‑95‑3) commands a substantial price premium — approximately €681 per 50 mg versus sub‑€200 per gram for generic racemic 5‑yl material — reflecting the cost of asymmetric synthesis or chiral resolution . Third, the imidazole NH remains unprotected in this compound, offering a free handle for on‑resin derivatization that is absent in the N-im-tosyl (Boc‑Histidinol(Tos), MW 395.5) or N‑im‑Boc (Boc‑His(Boc)‑OH, MW 355.4) doubly protected alternatives that dominate commercial catalogues [2]. These three factors mean that two vials both labeled 'Boc‑histidinol' may differ in the position of side‑chain attachment by one ring atom, in enantiomeric composition, and in the availability of the imidazole NH for downstream chemistry — each with consequences for peptide coupling kinetics, biological target recognition, and synthetic route design.

Product-Specific Quantitative Evidence Guide: tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate (CAS 948552-00-9)


CAS Registry Regioisomer Assignment Confirms 5-yl Identity; 4-yl Requester Must Specify CAS 198471-95-3

The CAS registry entry for 948552-00-9 is assigned to 1,1-dimethylethyl N-[2-hydroxy-1-(1H-imidazol-5-ylmethyl)ethyl]carbamate — the imidazol-5-yl regioisomer — as confirmed by CAS Common Chemistry and the EPA DSSTox database [1][2]. PubChem similarly computes the IUPAC name as tert-butyl N-[1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]carbamate for this CID [3]. The 4-yl regioisomer (S)-enantiomer is registered under CAS 198471-95-3 and is commercially listed by CymitQuimica (Biosynth) at 95% minimum purity with a price of €681.00 per 50 mg . By contrast, the racemic 5-yl material is available from multiple suppliers including ChemScene (≥98% purity) and AKSci (95% purity) at standard bulk building-block pricing . This means a procurement specification for 'CAS 948552-00-9' without explicit regioisomer verification will default to the 5‑yl compound, which may be unsuitable for applications requiring the 4‑yl substitution pattern found in natural L-histidine and L-histidinol.

regioisomer verification CAS registry ambiguity imidazole substitution pattern

(S)-Enantiomer (CAS 198471-95-3) Carries >10× Price Premium Over Racemic 5-yl Mixture (CAS 948552-00-9)

The (S)-enantiomer of the imidazol-4-yl regioisomer (CAS 198471-95-3) is priced at €681.00 per 50 mg (€13.62/mg) and €1,913.00 per 500 mg (€3.83/mg) from Biosynth/CymitQuimica . AChemBlock lists the same (S)-4-yl compound (CAS 198471-95-3, 95% purity) at $690 per 250 mg ($2.76/mg) and $1,650 per 1 g ($1.65/mg) . The racemic 5‑yl mixture (CAS 948552‑00‑9) is offered by ChemScene at ≥98% purity and by AKSci at 95% purity at standard research-chemical pricing consistent with bulk building-block economics (typically <$100/g at gram scale) . This price differential reflects the additional synthetic steps required for enantioselective preparation of the (S)-4‑yl isomer versus the racemic 5‑yl material accessible via straightforward N-Boc protection of commercially available DL-histidinol.

enantiomeric purity chiral building block cost stereochemical procurement

Free Imidazole NH in Target Compound Enables On-Resin Derivatization Unavailable with N-im-Protected Alternatives (Boc-His(Tos)-ol, Boc-His(Boc)-OH)

The target compound (CAS 948552‑00‑9 / 198471‑95‑3) carries only Nα-Boc protection, leaving the imidazole NH (pKa ~14.4 for the neutral imidazole; predicted pKa of the conjugate acid ~6.0–7.0) free for on‑resin alkylation, acylation, or metal coordination . In contrast, the two most common commercial alternatives — Boc‑Histidinol(Tos) (MW 395.5, N-im-tosyl protected) and Boc‑His(Boc)‑OH (MW 355.4, Nα,N-im-bis-Boc protected) — have the imidazole nitrogen blocked, requiring an additional deprotection step (e.g., HF or TFMSA for tosyl; TFA for N-im-Boc) before the imidazole can participate in further chemistry [1]. This orthogonality advantage is material: in Boc‑chemistry SPPS, the free imidazole NH of the target compound can be selectively functionalized while the Nα-Boc group remains intact, a strategy compatible with in situ neutralization protocols that have been shown to improve chain assembly efficiency, particularly for difficult sequences [2].

imidazole NH protection solid-phase peptide synthesis orthogonal protecting groups

Imidazol-4-yl Carbamates as Histamine H3 Receptor Pharmacophore: Class-Level Ki Data Establishes Quantitative Baseline for Structure–Activity Studies

The target compound contains the 3-(1H-imidazol-4-yl)propanol carbamate scaffold that defines the pharmacophore of the classical histamine H3 receptor antagonist series. In the foundational studies by Stark et al. (1996) and Sasse et al. (1999), chiral N-alkylcarbamates derived from 3-(1H-imidazol-4-yl)propanol exhibited H3 receptor binding affinities with Ki values ranging from 4.1 nM to 316 nM in rat cerebral cortex synaptosome assays, with the (S)-enantiomers consistently identified as eutomers [1][2]. The Ki range of the most potent carbamate (4.1 nM) versus the weakest (316 nM) represents a 77‑fold affinity window driven entirely by N-alkyl substituent variation, demonstrating that the imidazol-4-yl carbamate core — of which the target compound is the simplest N-Boc-protected embodiment — provides a tunable scaffold where the free amine (after Boc deprotection) serves as the diversification point for H3 receptor ligand optimization [3]. While no direct Ki data exist for the target compound itself (Boc group is not present in the pharmacologically evaluated analogs), this class‑level SAR quantitatively frames the value of the 4‑yl regioisomer: the 5‑yl regioisomer has not been systematically characterized in the H3 receptor literature, and the natural histidine/histidinol 4‑yl attachment geometry appears critical for receptor recognition [4].

histamine H3 receptor imidazole carbamate SAR radioligand binding

Histidinol Dehydrogenase Substrate Analog Class Activity: Imidazole-Containing Substrate Mimics Yield IC₅₀ Values of 5.2–58.0 μM as Antifungal Leads

Histidinol dehydrogenase (HDH) catalyzes the NAD-dependent oxidation of L-histidinol to L-histidine and is a validated antifungal target. In a hybrid screening campaign by a consortium targeting Geotrichum candidum HDH, an imidazole derivative library of approximately 400 compounds was screened; 60% of in silico-predicted compounds exhibited enzyme inhibition with IC₅₀ values ranging from 5.2 to 58.0 μM, and the most potent reference compound, imidazole-5-propionic acid, achieved an IC₅₀ of 3.17 μM [1]. Subsequent work identified inhibitors with Ki* values as low as 2.9 nM for Brucella suis HDH, though these exploit a lipophilic binding pocket not directly addressed by the simple Boc-histidinol scaffold . The target compound, as a protected L-histidinol analog retaining the free primary alcohol required for HDH substrate recognition, represents a synthetically tractable entry point for designing HDH substrate-competitive inhibitors — a strategy distinct from the lipophilic-pocket-targeting approach that produced the low-nanomolar leads [2].

histidinol dehydrogenase inhibition antifungal drug discovery substrate analog

Best Research and Industrial Application Scenarios for tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate (CAS 948552-00-9)


Regiochemically Verified Starting Material for Histamine H3 Receptor Antagonist SAR Exploration

Investigators building on the Stark/Schunack imidazol-4-yl carbamate pharmacophore series should procure the 4‑yl regioisomer (CAS 198471‑95‑3 for (S)-enantiomer) rather than relying on CAS 948552‑00‑9 alone, which defaults to the 5‑yl isomer. After TFA-mediated Boc deprotection, the free amine can be elaborated into N-alkylcarbamates that span a Ki range of 4.1–316 nM at the H3 receptor, with the (S)-configuration consistently conferring higher affinity than (R). The imidazol-4-yl attachment geometry is essential for receptor recognition, as evidenced by the exclusive use of 4‑yl (not 5‑yl) scaffolds in the published H3 antagonist literature [1][2].

Singly Protected Building Block for Orthogonal Solid-Phase Peptide Synthesis of Histidine-Containing Sequences

The target compound's single Nα-Boc protection with a free imidazole NH makes it the reagent of choice for Boc‑chemistry SPPS protocols requiring post‑coupling imidazole functionalization. Unlike doubly protected alternatives (Boc‑His(Tos)‑ol, MW 395.5; Boc‑His(Boc)‑OH, MW 355.4), the target compound's lower molecular weight (241.29) and single protecting group reduce steric bulk during coupling and eliminate the need for harsh deprotection of the imidazole side chain. In situ neutralization Boc‑SPPS protocols have demonstrated significantly improved chain assembly efficiency for difficult sequences, making this building block particularly valuable for aggregating or sterically hindered peptide targets [3][4].

Substrate-Competitive Probe for Histidinol Dehydrogenase (HDH) Inhibitor Discovery Programs

For antifungal and antibacterial programs targeting histidinol dehydrogenase, the target compound serves as a protected L-histidinol analog suitable for conversion to substrate-competitive inhibitors. The free primary alcohol — the site of HDH-catalyzed oxidation — is retained, allowing structure-based design of transition-state mimics. While high-affinity HDH inhibitors now achieve Ki* values as low as 2.9 nM (lipophilic-pocket binders), substrate‑competitive analogs derived from histidinol scaffolds occupy a complementary chemical space with IC₅₀ values in the 5.2–58.0 μM range, offering a distinct selectivity profile that may better discriminate bacterial/fungal HDH from human homologs [5].

Enantioselective Synthesis of Histidine-Derived Peptidomimetics Requiring Defined (S)-Stereochemistry

When a synthetic route demands an enantiopure (S)-histidinol building block — for example, in the preparation of thyrotropin-releasing hormone (TRH) analogs, aspartic proteinase inhibitors containing the (3S,4S)-4-amino-3-hydroxy-5-(imidazol-4-yl)pentanoic acid (HiSta) motif, or histidine‑kinase inhibitors — the (S)-4‑yl enantiomer (CAS 198471‑95‑3) must be specifically procured. The price premium (€681/50 mg versus standard racemic building-block pricing) reflects the cost of asymmetric synthesis or chiral resolution, and procurement specifications should require a certificate of analysis with chiral HPLC or optical rotation data to confirm enantiomeric excess [6].

Quote Request

Request a Quote for tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.